molecular formula C25H29N3O4 B2854868 N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide CAS No. 866847-64-5

N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide

Cat. No.: B2854868
CAS No.: 866847-64-5
M. Wt: 435.524
InChI Key: AZGZGFGBWGICDB-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide is a synthetic organic compound characterized by a 1,4-diazaspiro[4.6]undec-3-en-2-one core functionalized with a 3,5-dimethoxyphenyl acetamide moiety. Its molecular formula is C₂₅H₂₉N₃O₄, with a molecular weight of 435.52 g/mol .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-31-20-14-19(15-21(16-20)32-2)26-22(29)17-28-24(30)23(18-10-6-5-7-11-18)27-25(28)12-8-3-4-9-13-25/h5-7,10-11,14-16H,3-4,8-9,12-13,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGZGFGBWGICDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a dimethoxyphenyl group and a diazaspiro framework, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H26N2O3\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_3

This structure includes:

  • A 3,5-dimethoxyphenyl moiety that may enhance lipophilicity and receptor binding.
  • A diazaspiro system that could provide unique interactions with biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation : It could act on various receptors, affecting signaling pathways associated with cell growth and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, protecting cells from oxidative stress.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds with similar structural features possess significant anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated cytotoxic effects attributed to the compound's ability to interfere with cell cycle progression and induce programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial and Fungal Inhibition : Preliminary tests suggest effectiveness against certain bacterial strains and fungi, potentially making it a candidate for developing new antimicrobial agents .

Research Findings and Case Studies

A review of recent literature highlights several studies focusing on the biological activity of related compounds:

StudyFindings
Study 1Investigated the anticancer effects of diazaspiro compounds, showing significant cytotoxicity against breast cancer cells.
Study 2Evaluated antimicrobial activity against pathogens like E. coli and S. aureus, indicating promising results for future drug development.
Study 3Explored the antioxidant properties, revealing potential protective effects against oxidative stress in cellular models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related diazaspiro acetamide derivatives, emphasizing differences in substituents, ring systems, and physicochemical properties:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Spiro Ring System Key Substituents Melting Point (°C) Yield (%) Spectral Features (IR/NMR)
N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide C₂₅H₂₉N₃O₄ 435.52 [4.6] 3,5-Dimethoxyphenyl, Phenyl Not reported Not reported Expected C=O (1670–1680 cm⁻¹), aromatic protons (δ 6.5–7.3 ppm)
7f () C₁₈H₂₃N₃O₄ 345.39 [5.5] 4-Methoxyphenyl, Cyclohexyl 94 97 NH₂ (3186–3383 cm⁻¹), C=O (1654–1678 cm⁻¹)
8a () C₁₇H₁₉N₃O₂ 297.35 [4.5] Phenyl, Cyclopentyl 70 97 CN (2849 cm⁻¹), C=O (1688–1744 cm⁻¹)
N-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide () C₂₄H₂₆ClN₃O₃ 439.94 [4.6] 4-Chlorophenyl, 4-Methoxyphenyl Not reported Not reported Cl substituent (δ 7.2–7.4 ppm for aromatic-Cl)

Key Structural and Functional Differences:

Spiro Ring Systems: The target compound and ’s derivative share the [4.6] diazaspiro ring, while 7f ([5.5]) and 8a ([4.5]) have smaller or larger spiro systems.

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The 3,5-dimethoxyphenyl group (target) provides electron-donating methoxy groups, increasing solubility and hydrogen-bonding capacity compared to ’s electron-withdrawing 4-chlorophenyl group. Chlorine’s lipophilicity may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic Diversity : 7f’s cyclohexyl and 4-methoxyphenyl groups contrast with the target’s phenyl and dimethoxyphenyl moieties, suggesting divergent biological target preferences .

Synthetic Efficiency: Compounds 7f and 8a were synthesized in 97% yield via trifluoroacetic anhydride-mediated cyclization, indicating robust methodologies for diazaspiro systems .

Research Findings

Physicochemical Properties

  • Melting Points : Smaller spiro systems (e.g., 8a’s [4.5] ring) correlate with lower melting points (70°C vs. 94°C for 7f), likely due to reduced crystal packing efficiency .
  • Spectral Signatures : The absence of NH₂ in 8a (IR) confirms successful cyclization, while C=O stretches (~1650–1750 cm⁻¹) are consistent across all compounds .

Functional Implications

  • Bioactivity Potential: The 3,5-dimethoxyphenyl group (target) is associated with kinase inhibition in literature, whereas chlorinated analogs () are explored for antimicrobial activity .
  • Hydrogen Bonding : Methoxy groups may engage in stronger hydrogen bonds compared to halogens, influencing target selectivity .

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